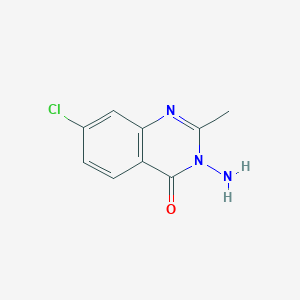

3-amino-7-chloro-2-methylquinazolin-4(3H)-one

Vue d'ensemble

Description

3-amino-7-chloro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Amino-7-chloro-2-methylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-4(3H)-quinazolinone with hydrazine derivatives. The process has been optimized to yield high purity and yield, often confirmed through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy .

The antibacterial activity of this compound has been attributed to its ability to inhibit bacterial growth through interference with essential cellular processes. Studies have shown that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Klebsiella pneumonia

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported in several studies, demonstrating its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 - 9 |

| Klebsiella pneumonia | 6 - 9 |

| Pseudomonas aeruginosa | 6 - 12 |

| Serratia marcescens | 6 - 12 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Klebsiella pneumonia, which are known for their resistance to multiple antibiotics .

In Vitro Studies

Research has also highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrates notable cytotoxicity with IC50 values indicating its effectiveness:

| Cell Line | IC50 (µM/L) |

|---|---|

| HepG2 | 31.85 |

| MCF-7 | 29.46 |

These findings suggest that the compound could serve as a promising lead in developing new anticancer agents .

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on the antibacterial properties of synthesized quinazolinone derivatives, including this compound, demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to synergize with existing antibiotics was noted, enhancing its therapeutic potential .

- Antitumor Activity : In a comparative study involving various quinazoline derivatives, it was observed that modifications to the quinazoline structure could significantly enhance anticancer activity. Specifically, compounds similar to this compound showed improved efficacy against HepG2 and MCF-7 cell lines when combined with specific side chains .

Applications De Recherche Scientifique

Synthesis of 3-Amino-7-Chloro-2-Methylquinazolin-4(3H)-One

The synthesis of this compound typically involves the reaction of 2-amino-4-chlorobenzamide with hydrazine hydrate, which leads to the formation of this compound. The purity and structure of the synthesized compound can be confirmed through techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Antibacterial Activity

One of the primary applications of this compound is its antibacterial activity. Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported in the range of 6 to 12 mg/mL, indicating potent antibacterial effects . The agar well diffusion method is commonly used to evaluate the antibacterial efficacy of this compound.

Analgesic Properties

In addition to its antibacterial activity, this compound has shown promising analgesic effects. Experimental studies involving acetic acid-induced writhing in mice revealed that the compound exhibited analgesic activity ranging from 74.67% to 83.80% compared to control groups . This suggests potential applications in pain management therapies.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various quinazolinone derivatives, including this compound, highlighted its effectiveness against multiple bacterial strains. The research indicated that derivatives with modifications at specific positions on the quinazolinone ring could enhance antibacterial activity .

Case Study 2: Analgesic Assessment

Another research effort evaluated the analgesic properties of synthesized quinazolinones in animal models. The results indicated that compounds similar to this compound displayed significant reductions in pain responses, reinforcing their potential use in clinical settings for pain relief .

Summary Table of Biological Activities

| Compound Name | Activity Type | Target Organisms/Biological Effect | MIC (mg/mL) |

|---|---|---|---|

| 3-Amino-7-Chloro-2-Methylquinazolin | Antibacterial | Staphylococcus aureus, Klebsiella pneumoniae | 6 - 12 |

| Escherichia coli, Pseudomonas aeruginosa | |||

| Analgesic | Pain relief in acetic acid-induced writhing | 74.67% - 83.80% |

Analyse Des Réactions Chimiques

Reaction Scheme

-

Formation of Cyclic Intermediate:

-

Formation of Target Compound:

Reactivity and Mechanisms

The chemical reactivity of this compound is influenced by its functional groups. The amino group can act as a nucleophile in various reactions:

Nucleophilic Substitution Reactions

The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Electrophilic Aromatic Substitution

The chloro substituent at position 7 makes the compound susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization at the aromatic ring.

Analytical Techniques Used

Various analytical techniques have been employed to confirm the structure and purity of synthesized compounds:

Spectroscopic Methods

-

Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR): Provides information about the molecular structure through chemical shifts and splitting patterns.

-

Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns.

Biological Activities

Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant biological activities:

Antibacterial Activity

Studies have shown that this compound exhibits antibacterial properties against various strains, making it a candidate for further pharmaceutical development.

Anti-inflammatory Effects

Preliminary investigations suggest potential anti-inflammatory effects, highlighting its therapeutic relevance.

Propriétés

IUPAC Name |

3-amino-7-chloro-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCQOASZXXVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366611 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90537-62-5 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.